molecular formula C17H22N2O2 B15206149 1-Diphenylamino-3-(2-hydroxy-ethylamino)-propan-2-ol

1-Diphenylamino-3-(2-hydroxy-ethylamino)-propan-2-ol

Cat. No.: B15206149
M. Wt: 286.37 g/mol
InChI Key: MNZGGZKWZXHIAD-UHFFFAOYSA-N
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Description

1-Diphenylamino-3-(2-hydroxy-ethylamino)-propan-2-ol is an organic compound that features both diphenylamino and hydroxyethylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Diphenylamino-3-(2-hydroxy-ethylamino)-propan-2-ol typically involves the reaction of diphenylamine with an appropriate epoxide or halohydrin. One common method is the reaction of diphenylamine with 3-chloro-2-hydroxypropylamine under basic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Diphenylamino-3-(2-hydroxy-ethylamino)-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino groups can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-Diphenylamino-3-(2-hydroxy-ethylamino)-propan-2-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Diphenylamino-3-(2-hydroxy-ethylamino)-propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

1-Diphenylamino-3-(2-hydroxy-ethylamino)-propan-2-ol can be compared with other similar compounds, such as:

    Diphenylamine: Lacks the hydroxyethylamino group, making it less versatile in certain reactions.

    3-(2-Hydroxy-ethylamino)-propan-2-ol: Lacks the diphenylamino group, which may reduce its potential biological activity.

    N-Phenyl-2-hydroxyethylamine: Similar structure but with different functional groups, leading to different reactivity and applications.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

1-(2-hydroxyethylamino)-3-(N-phenylanilino)propan-2-ol

InChI

InChI=1S/C17H22N2O2/c20-12-11-18-13-17(21)14-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18,20-21H,11-14H2

InChI Key

MNZGGZKWZXHIAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CC(CNCCO)O)C2=CC=CC=C2

Origin of Product

United States

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